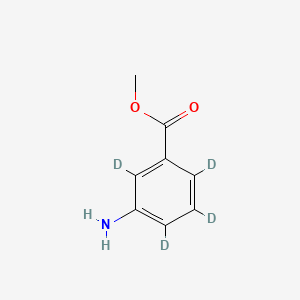![molecular formula C18H23N3O15S B583384 (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid CAS No. 208049-20-1](/img/structure/B583384.png)
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is a complex organic compound with significant applications in biochemical research. This compound is often used as a reference material and in proficiency testing due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves multiple steps, starting from the basic sugar derivatives. The process typically includes the following steps:
Formation of the idopyranuronosyl moiety: This involves the selective protection and deprotection of hydroxyl groups on the sugar molecule.
Hydrazone formation:
Sulfation: The final step involves the sulfation of the hydroxyl group at the 6-position using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the nitrophenyl group or to reduce the sulfate group.
Substitution: The hydrazone group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of (3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The hydrazone and sulfate groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Anhydro-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)
- 2,5-Anhydro-4-O-(2-O-sulfo-alpha-L-idopyranuronosyl)-D-mannose 1-[(4-Nitrophenyl)hydrazinyl)methyl)] 6-(Hydrogen Sulfate)
Uniqueness
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is unique due to its specific structural configuration and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in research applications where precise molecular interactions are required.
Propiedades
IUPAC Name |
(3S,6R)-3,4,5-trihydroxy-6-[(2R,5R)-4-hydroxy-5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O15S/c22-11-9(5-19-20-7-1-3-8(4-2-7)21(28)29)34-10(6-33-37(30,31)32)15(11)35-18-14(25)12(23)13(24)16(36-18)17(26)27/h1-5,9-16,18,20,22-25H,6H2,(H,26,27)(H,30,31,32)/b19-5+/t9-,10-,11?,12?,13+,14?,15?,16?,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBPSCWEUAOSR-FCQWQREQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2C(C(C(O2)COS(=O)(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/[C@@H]2C(C([C@H](O2)COS(=O)(=O)O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
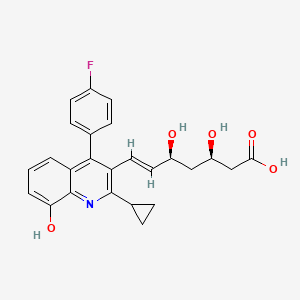
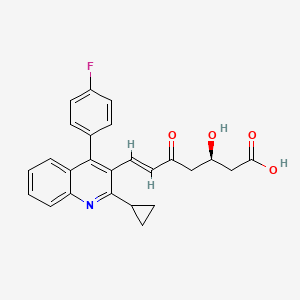
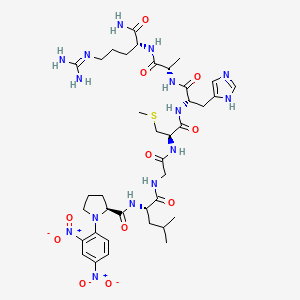
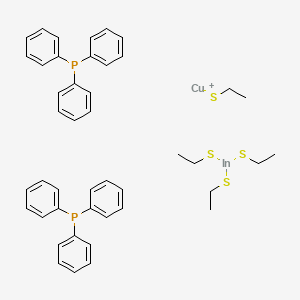


![3H-furo[3,2-e]benzimidazole](/img/structure/B583309.png)
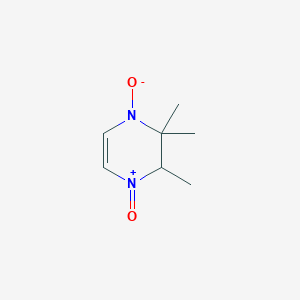
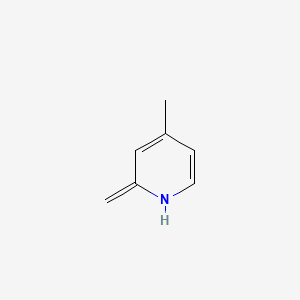
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
